(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one
Description
This compound is a complex tricyclic structure featuring a 13-membered carbon framework (tridecane backbone) with five oxygen atoms integrated as ether or ketone functionalities. Key structural attributes include:
- Stereochemistry: The (1R,2S,6S,7S,9R) configuration defines the spatial arrangement of substituents, influencing its reactivity and biological interactions.
- Functional Groups: A ketone at position 4, a methoxy group (-OCH₃) at position 7, and two methyl groups (-CH₃) at position 12.
- Molecular Formula: C₁₃H₁₈O₆, with a molecular weight of 270.21 g/mol.
- Ring System: The tricyclo[7.4.0.02,6] scaffold comprises three fused rings, with bridgehead junctions at positions 2 and 6, contributing to its rigidity and stereochemical complexity.
Properties
IUPAC Name |
(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBQFHZQVYTGA-DFTQBPQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one typically involves the protection of hydroxyl groups in mannose. The process begins with the reaction of mannose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative .
Industrial Production Methods
While specific industrial production methods for (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[740This includes the use of protective groups and selective reactions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism . The pathways involved include glycosylation and glycoside hydrolysis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with two analogues from recent literature (Table 1):
Table 1: Comparative Structural and Functional Attributes
Key Observations:
Oxygen Content and Functional Diversity: The target compound contains 5 oxygen atoms (vs. 4 in and 7 in ), primarily as ethers and a ketone. The acetate ester in introduces hydrolytic instability compared to the stable ethers and ketones in the target compound and .
Molecular Weight and Substituents :
- The target compound’s higher molecular weight (270.21 g/mol) compared to (214.21 g/mol) reflects its larger tridecane backbone and additional methoxy group.
- has the highest molecular weight (302.32 g/mol) due to four methyl groups and an acetate moiety.
Stereochemical and Ring System Variations :
- The tricyclo[7.4.0.02,6] system in the target compound differs from ’s tricyclo[6.2.1.02,6] (smaller undecane backbone) and ’s tricyclo[7.3.0.0²,⁶] (dodecane framework). These differences impact ring strain and solubility.
- Methyl group positions (12,12 in the target vs. 4,4 in and 4,4,11,11 in ) influence steric hindrance and lipophilicity.
Biological Activity
Chemical Structure
The compound is characterized by its unique tricyclic structure and multiple ether functionalities. Its systematic name indicates specific stereochemistry which may influence its biological interactions.
Molecular Formula
The molecular formula for this compound is not explicitly provided in the search results. However, it can be inferred from its structure and IUPAC name.
Biological activities of similar compounds often involve interactions with various biological targets such as enzymes, receptors, or DNA. The presence of methoxy and carbonyl groups in the structure suggests potential activities such as:
- Antioxidant Activity : Compounds with methoxy groups are often studied for their ability to scavenge free radicals.
- Antimicrobial Properties : Many tricyclic compounds exhibit antimicrobial effects due to their complex structures that can disrupt microbial membranes.
- Anti-inflammatory Effects : The structural features may allow for modulation of inflammatory pathways.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been studied extensively. For instance:
- Tricyclic Compounds : Research has shown that tricyclic compounds can exhibit a range of biological activities including anti-cancer and anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry highlighted how modifications in tricyclic structures could enhance their biological efficacy against cancer cells.
- Methoxy Derivatives : Methoxy-substituted phenolic compounds have demonstrated significant antioxidant activity in several studies. For example, a study published in the Journal of Agricultural and Food Chemistry reported that methoxy groups enhance the radical scavenging ability of phenolic compounds.
Data Table of Related Compounds
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Tricyclic Antidepressants | Tricyclic | Antidepressant | Clinical Pharmacology |
| Methoxyphenols | Phenolic | Antioxidant | J Agric Food Chem |
| Leuconolide | Macrolide | Antimicrobial | Journal of Natural Products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
